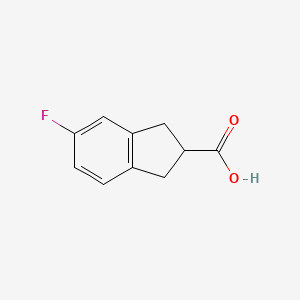

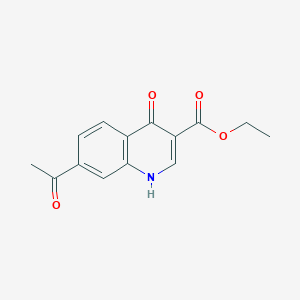

![molecular formula C16H12Cl2F3NOS B3042556 Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]- CAS No. 646989-67-5](/img/structure/B3042556.png)

Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-

Overview

Description

Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to nitrogen (N). They have the general formula R-CO-NH2 .

Synthesis Analysis

The synthesis of acetamides typically involves the reaction of an acyl chloride with ammonia or a primary or secondary amine . The specific synthesis process for “Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-” is not available in the sources I found.Chemical Reactions Analysis

Acetamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reaction with Grignard reagents . The specific chemical reactions involving “Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-” are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility . The specific physical and chemical properties for “Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-” are not available in the sources I found.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide, also known as Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-. Each field is given a separate and detailed section for clarity.

Pharmaceutical Applications

N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide: has shown potential in pharmaceutical research due to its unique chemical structure. The trifluoromethyl group is known for enhancing the metabolic stability and bioavailability of drug molecules. This compound could be explored for its potential as an anti-inflammatory, antiviral, or anticancer agent, leveraging the pharmacological benefits of the trifluoromethyl group .

Agrochemical Applications

In agrochemical research, this compound can be investigated for its potential as a pesticide or herbicide. The dichloroacetamide moiety is known for its herbicidal properties, and the addition of the trifluoromethylbenzylthio group could enhance its effectiveness and environmental stability . This makes it a candidate for developing new agrochemicals that are more efficient and have a lower environmental impact.

Material Science

The unique structural properties of N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide make it a candidate for material science applications. It can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties such as high thermal stability, chemical resistance, and unique electronic properties .

Catalysis

This compound can be explored as a catalyst or a catalyst precursor in various chemical reactions. The presence of the trifluoromethyl group can enhance the catalytic activity and selectivity in organic transformations. It could be particularly useful in reactions requiring strong electron-withdrawing groups to stabilize transition states or intermediates .

Environmental Chemistry

In environmental chemistry, N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide can be studied for its potential to degrade environmental pollutants. Its unique structure may allow it to interact with and break down persistent organic pollutants, contributing to cleaner and safer environments .

Organic Synthesis

Finally, N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide can be used as an intermediate in organic synthesis. Its unique functional groups make it a versatile building block for synthesizing a wide range of complex organic molecules. This can be particularly useful in the development of new synthetic methodologies and the synthesis of novel compounds for various applications.

Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group … - MDPI Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and …

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and include information on its toxicity, flammability, and environmental impact . The specific safety and hazards for “Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-” are not available in the sources I found.

Future Directions

The future directions for research on a compound can include potential applications, areas for further study, and possible improvements to its synthesis . The specific future directions for “Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]-” are not available in the sources I found.

properties

IUPAC Name |

2,2-dichloro-N-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2F3NOS/c17-14(18)15(23)22-12-6-1-2-7-13(12)24-9-10-4-3-5-11(8-10)16(19,20)21/h1-8,14H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNNPRXDVNLTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(Cl)Cl)SCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2,2-dichloro-N-[2-(3-trifluoromethylbenzylthio)phenyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

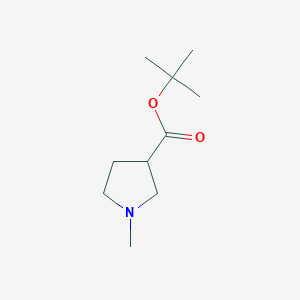

![4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B3042482.png)

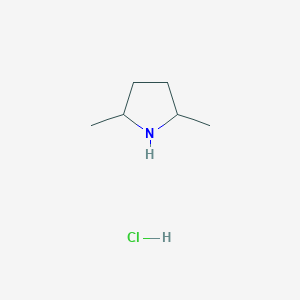

![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)

![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)

![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)

![Methyl 4-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B3042493.png)

![4-Ethoxyfuro[3,2-c]pyridine](/img/structure/B3042494.png)

![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)